(4-苄基哌嗪-1-基)(1-(6-(4-氟苯基)哒嗪-3-基)哌啶-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

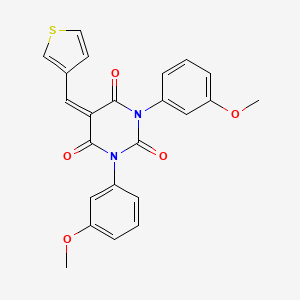

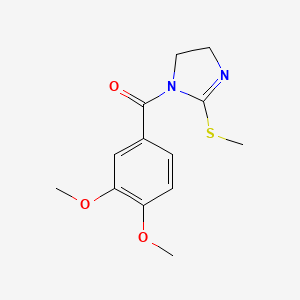

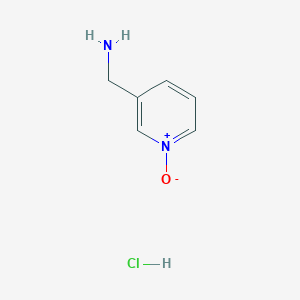

The compound is a complex organic molecule with multiple functional groups, including a benzylpiperazine, a fluorophenyl group, and a pyridazine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperazine and pyridazine rings would likely contribute to the rigidity of the molecule, while the fluorophenyl group could influence its electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzylpiperazine, fluorophenyl, and pyridazine groups. For example, the benzylpiperazine group could potentially undergo reactions with electrophiles, while the fluorine atom in the fluorophenyl group could be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could influence its solubility and permeability .科学研究应用

抗菌活性

该化合物已被研究作为潜在的抗菌剂。该化合物的结构表明它可以与细菌蛋白相互作用并抑制其功能。 分子对接研究表明,该化合物的衍生物可以与氧化还原酶结合,而氧化还原酶对细菌代谢至关重要 。这种相互作用可能抑制细菌生长,为抗生素开发开辟一条新途径。

抗真菌应用

类似于其抗菌特性,该化合物也显示出作为抗真菌剂的希望。其分子结构使其能够干扰真菌细胞壁的合成或功能,这可能导致新型抗真菌药物的开发。 鉴于现有的抗真菌药物耐药性日益增加,这一点尤其重要 。

抗肿瘤活性

具有类似结构的化合物已显示出抗肿瘤特性。它们可以与癌细胞系相互作用,可能抑制生长或诱导凋亡。 可以探索该化合物与细胞靶标的特定相互作用,以开发新型癌症疗法 。

抗炎特性

该分子中的苄基哌嗪和哒嗪成分表明它可能具有抗炎作用。这些作用可能是通过调节炎性细胞因子或抑制参与炎症反应的酶来介导的。 进一步的研究可能导致慢性炎症性疾病的新治疗方法 。

抗氧化作用

该化合物的结构表明它也可能充当抗氧化剂。 通过清除自由基或上调机体的抗氧化防御系统,它可以帮助预防氧化应激相关的疾病,包括神经退行性疾病 。

酶抑制用于代谢疾病

该化合物抑制氧化还原酶的能力表明它可用于研究代谢疾病。 通过选择性抑制这些酶,研究人员可以更好地了解参与糖尿病等疾病的代谢途径并开发靶向治疗方法 。

作用机制

安全和危害

属性

IUPAC Name |

(4-benzylpiperazin-1-yl)-[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30FN5O/c28-24-8-6-22(7-9-24)25-10-11-26(30-29-25)32-14-12-23(13-15-32)27(34)33-18-16-31(17-19-33)20-21-4-2-1-3-5-21/h1-11,23H,12-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEOKKQAZWODPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30FN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)

![2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2363216.png)

![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)

![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)